![molecular formula C10H16N2O3S B5587644 N'-(2-methoxybenzyl)-N,N-dimethylsulfamide](/img/structure/B5587644.png)
N'-(2-methoxybenzyl)-N,N-dimethylsulfamide
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Overview
Description
N’-(2-methoxybenzyl)-N,N-dimethylsulfamide is a compound that belongs to the class of N-methoxybenzyl-substituted phenethylamines, also known as NBOMes . These are synthetic phenethylamine derivatives that have emerged on the global drug market and are reported to be associated with untoward effects in people who use drugs . They are primarily N-o-methoxybenzyl analogs of the 2C family of phenethylamines, and are 5-HT2A (serotonin 2A) receptor agonists .
Synthesis Analysis
The synthesis of compounds similar to N’-(2-methoxybenzyl)-N,N-dimethylsulfamide typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.Molecular Structure Analysis
The molecular structure of compounds similar to N’-(2-methoxybenzyl)-N,N-dimethylsulfamide has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis
N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Scientific Research Applications
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Ecosystem Services and Natural Capital (ES/NC) Concepts
Proton-Induced Fission of 238U
Mechanism of Action
Safety and Hazards
N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds are considered hazardous. They have been associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . Rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure were also reported .
Future Directions
Given the potential harmful effects of N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more comprehensive studies on their toxicity profile, as well as the development of analytical methods for their detection and identification .
properties
IUPAC Name |
1-[(dimethylsulfamoylamino)methyl]-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-12(2)16(13,14)11-8-9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQSSMBOJAOBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methoxybenzyl)-N,N-dimethylsulfamide |
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